1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities. This compound, with its unique structure, holds potential in various fields of scientific research, including medicinal chemistry, due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then cyclized to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .
Scientific Research Applications
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it could inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 4-phenylquinazoline-2,4(1H,3H)-dione
Uniqueness
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique pharmacological profiles .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-12-10-15(11-13-16)20(26)14-24-19-9-5-4-8-18(19)21(27)25(22(24)28)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWWAVXXRQGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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